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Homo-PROTAC cereblon degrader 1 -

Homo-PROTAC cereblon degrader 1

Catalog Number: EVT-2933701
CAS Number:
Molecular Formula: C32H32N6O10
Molecular Weight: 660.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Role in Scientific Research:

  • Investigating CRBN Biology: By inducing CRBN degradation, 15a enables researchers to study the protein's function and downstream effects. This is particularly useful for identifying endogenous substrates and understanding the physiological roles of CRBN [, , ].
  • Elucidating IMiD Mechanisms: 15a helps dissect the molecular mechanisms of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. By comparing the effects of IMiDs in the presence and absence of 15a-mediated CRBN degradation, researchers can determine if specific IMiD effects rely on CRBN degradation or inhibition [, , ].
  • Developing Novel PROTACs: The design and success of 15a provide insights for developing other homo-PROTACs and novel CRBN-targeting PROTACs for various therapeutic targets [, , ].
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Investigating how variations in linker length, composition, and pomalidomide modifications affect the degradation efficiency and selectivity of 15a [].
  • In vivo Studies: Evaluating the efficacy, pharmacokinetic properties, and potential therapeutic applications of 15a in animal models [].
  • Mechanistic Studies: Further elucidating the molecular mechanisms underlying 15a-induced CRBN degradation, including the kinetics of ternary complex formation and ubiquitination [, ].
  • Developing Chemical Probes: Optimizing 15a's properties for use as a chemical probe to study CRBN biology in various biological contexts and disease models [].
  • Exploring Other E3 Ligases: Applying the design principles of 15a to develop homo-PROTACs targeting other E3 ligases for research and therapeutic purposes [, ].
Overview

Homo-PROTAC Cereblon Degrader 1 is a sophisticated chemical compound designed to induce targeted protein degradation through the ubiquitin-proteasome system. Specifically, it acts on Cereblon (CRBN), an E3 ubiquitin ligase, facilitating the selective degradation of target proteins while minimizing effects on other proteins such as IKZF1 and IKZF3. This compound exemplifies the burgeoning field of proteolysis-targeting chimeras (PROTACs), which utilize small molecules to mediate the destruction of specific proteins within cells.

Source and Classification

Homo-PROTAC Cereblon Degrader 1 is classified as a small-molecule degrader, specifically targeting the CRBN E3 ligase. It is commercially available from various suppliers including BPS Bioscience and Axon Medchem, with catalog number 82033 and CAS Registry Number 2244520-98-5 . The molecular formula for this compound is C32H32N6O10, and it has a molecular weight of approximately 660.6 Da .

Synthesis Analysis

Methods and Technical Details

The synthesis of Homo-PROTAC Cereblon Degrader 1 involves several key steps, primarily focusing on the formation of a bivalent molecule that can effectively bind to both the target protein and the E3 ligase. The process typically includes:

  1. Linker Design: A crucial component in PROTAC synthesis is the linker that connects the ligand for CRBN to the ligand for the target protein. The choice of linker impacts the degradation activity and selectivity of the compound.
  2. Conjugation Reactions: Common strategies involve using reagents like N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds between the ligands and linkers .
  3. Purification: After synthesis, purification techniques such as column chromatography are employed to isolate the desired product from side products.

The final product must be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Homo-PROTAC Cereblon Degrader 1 reveals a complex arrangement that allows for its dual functionality. The compound features two distinct binding domains: one that interacts with CRBN and another that targets specific proteins for degradation. The structural representation can be summarized as follows:

  • Molecular Formula: C32H32N6O10
  • Molecular Weight: 660.6 Da
  • CAS Number: 2244520-98-5

A detailed analysis of its structure shows that it contains multiple functional groups conducive to binding interactions, including aromatic rings and nitrogen-containing moieties, which are essential for its biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reaction involved in the action of Homo-PROTAC Cereblon Degrader 1 is its ability to form a ternary complex with CRBN and target proteins. This process can be broken down into several stages:

  1. Binding: The compound binds to CRBN, facilitating its interaction with a specific substrate protein.
  2. Ubiquitination: Once bound, CRBN catalyzes the ubiquitination of the substrate protein, marking it for degradation.
  3. Proteasomal Degradation: The ubiquitinated protein is then directed to the proteasome, where it undergoes proteolytic degradation.

These reactions are critical for achieving selective protein knockdown within cellular environments .

Mechanism of Action

Process and Data

The mechanism by which Homo-PROTAC Cereblon Degrader 1 operates involves several steps:

  1. Formation of Ternary Complex: The compound simultaneously binds to both CRBN and its target protein, creating a ternary complex that facilitates ubiquitination.
  2. Ubiquitin Conjugation: CRBN acts as an E3 ligase, transferring ubiquitin moieties onto the target protein.
  3. Target Protein Degradation: Following ubiquitination, the target protein is recognized by the proteasome, leading to its degradation.

This mechanism highlights the efficiency of PROTACs in achieving targeted protein degradation compared to traditional inhibitors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Homo-PROTAC Cereblon Degrader 1 exhibits several notable physical and chemical properties:

  • Appearance: Typically supplied as a solid.
  • Solubility: Solubility characteristics depend on solvent choice; common solvents include dimethyl sulfoxide (DMSO).
  • Stability: The compound is stable for at least six months when stored at -20°C, avoiding freeze/thaw cycles .

These properties are essential for determining optimal storage conditions and usage in experimental settings.

Applications

Scientific Uses

Homo-PROTAC Cereblon Degrader 1 has significant applications in various fields of biomedical research:

  • Targeted Protein Degradation Studies: It serves as a tool for studying protein function by enabling researchers to selectively degrade specific proteins within cells.
  • Drug Development: Its design principles contribute to developing new therapeutics aimed at diseases where aberrant protein levels play a critical role, including cancer.
  • Mechanistic Studies: Researchers utilize this compound to explore mechanisms underlying E3 ligase function and its role in cellular homeostasis.
Introduction to PROTAC Technology and Cereblon (CRBN) Biology

Overview of Targeted Protein Degradation (TPD) Mechanisms

Targeted Protein Degradation (TPD) represents a revolutionary therapeutic strategy that employs heterobifunctional molecules to direct disease-causing proteins for proteasomal destruction. Unlike traditional inhibitors that temporarily block protein function, TPD agents like PROTACs (Proteolysis-Targeting Chimeras) achieve catalytic removal of target proteins by hijacking the ubiquitin-proteasome system (UPS) [3]. PROTAC molecules consist of three critical elements: (1) a ligand binding the protein of interest (POI), (2) an E3 ubiquitin ligase-recruiting ligand, and (3) a chemical linker connecting these moieties. This design enables PROTACs to induce proximity between the POI and an E3 ligase, facilitating polyubiquitination of the POI and its subsequent degradation by the 26S proteasome [2] [6]. This catalytic mechanism allows for sustained effects even after drug clearance and offers the potential to target "undruggable" proteins lacking enzymatic pockets or functional sites.

Role of CRBN in the CRL4-CRBN E3 Ubiquitin Ligase Complex

Cereblon (CRBN) serves as the substrate recognition subunit within the Cullin-RING E3 ubiquitin ligase complex CRL4CRBN (comprising CUL4, RBX1, DDB1, and CRBN). This multi-protein complex plays a pivotal role in cellular proteostasis by mediating the ubiquitination of specific endogenous substrates under physiological conditions [3] [6]. CRBN gained prominence as the molecular target of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. Structural studies reveal that IMiDs bind to a hydrophobic tri-tryptophan pocket within the CRBN C-terminal domain, thereby reprogramming the substrate specificity of the ligase complex. This IMiD-induced neosubstrate recruitment leads to the degradation of critical transcription factors (e.g., IKZF1, IKZF3, CK1α) responsible for the therapeutic effects in hematological malignancies like multiple myeloma [3] [6] [10]. The well-characterized ligandability of CRBN and its favorable tissue expression profile make it an attractive E3 ligase for PROTAC development.

Rationale for Developing Homo-PROTACs as Chemical Biology Tools

Homo-PROTACs constitute a specialized class of degraders designed to induce self-elimination of E3 ubiquitin ligases. These molecules feature two identical E3 ligase-binding ligands connected by a chemical linker. Homo-PROTAC cereblon degrader 1 exemplifies this concept by utilizing two CRBN-binding pharmacophores. The primary rationale for developing such agents includes:

  • Ligase Validation: Homo-PROTACs serve as chemical probes to validate E3 ligase function and druggability in disease models [1].
  • Resistance Mitigation: Degrading CRBN itself can potentially overcome resistance mechanisms that arise from CRBN downregulation or mutation during IMiD therapy [7].
  • Complex Modulation: They enable precise temporal control over CRL4CRBN complex levels, facilitating studies of ligase dynamics in cellular processes [4] [9].
  • Neosubstrate Selectivity: Unlike IMiDs that induce degradation of multiple neosubstrates (e.g., IKZF1/3, CK1α), Homo-PROTACs offer a strategy for selective CRBN depletion with minimal off-target effects [1] [7].

Table 1: Key Characteristics of Homo-PROTAC Cereblon Degrader 1

PropertySpecificationSource
CAS Number2244520-98-5 [1] [9]
Molecular FormulaC32H32N6O10 [1] [4]
Molecular Weight660.63 g/mol [4] [7]
Chemical StructureBivalent pomalidomide derivative with alkyl linker [1] [2]
Primary MechanismInduces CRBN dimerization leading to self-ubiquitination [1] [7]
Key Biological EffectSelective degradation of CRBN [1] [4]

Properties

Product Name

Homo-PROTAC cereblon degrader 1

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione

Molecular Formula

C32H32N6O10

Molecular Weight

660.6 g/mol

InChI

InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42)

InChI Key

OXIPFLHBDVDLDS-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

Solubility

not available

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O

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